molecular formula C24H27NO3 B12202877 (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12202877
M. Wt: 377.5 g/mol
InChI Key: KYYTYHGFGCTTOF-STZFKDTASA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound featuring a benzofuran core structure This compound is characterized by the presence of a tert-butylbenzylidene group, a hydroxy group, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzofuran derivative and a tert-butylbenzylidene precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and pyrrolidinylmethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the pyrrolidinylmethyl group.

    (2Z)-2-(4-tert-butylbenzylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one: Lacks the hydroxy group.

Uniqueness

These functional groups contribute to its reactivity and potential biological activities .

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C24H27NO3/c1-24(2,3)17-8-6-16(7-9-17)14-21-22(27)18-10-11-20(26)19(23(18)28-21)15-25-12-4-5-13-25/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14-

InChI Key

KYYTYHGFGCTTOF-STZFKDTASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Origin of Product

United States

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